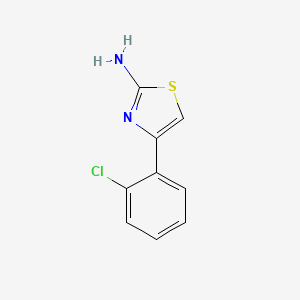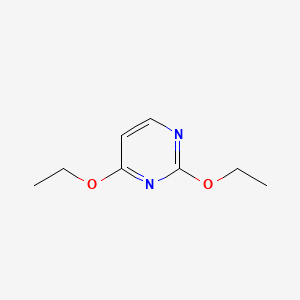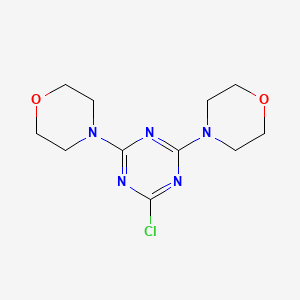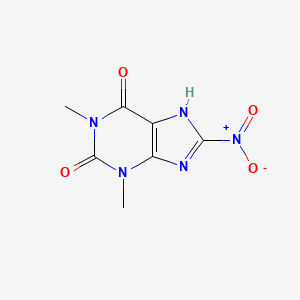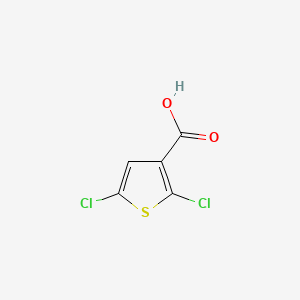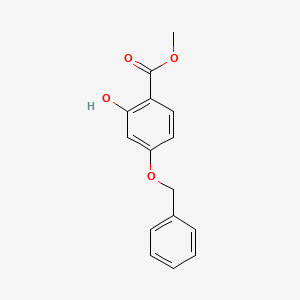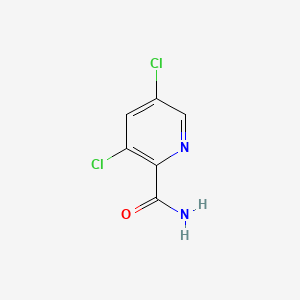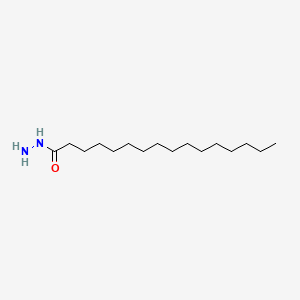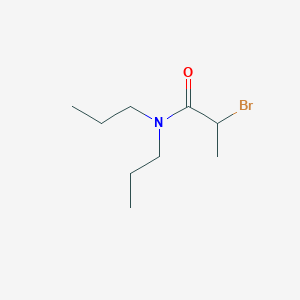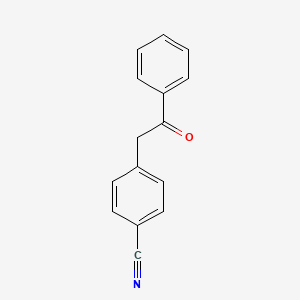
2-(4-Cyanophenyl)acetophenone
概要
説明
2-(4-Cyanophenyl)acetophenone is a chemical compound that belongs to the class of acetophenones, which are characterized by the presence of an acetyl group attached to a phenyl ring. While the provided papers do not directly discuss 2-(4-Cyanophenyl)acetophenone, they do provide insights into the synthesis, molecular structure, and chemical properties of related acetophenone derivatives. These insights can be extrapolated to understand the characteristics of 2-(4-Cyanophenyl)acetophenone.
Synthesis Analysis
The synthesis of acetophenone derivatives can involve various chemical reactions, including acetylation, methylation, and cyclization processes. For instance, 4-Choloro-2-hydroxyacetophenone was synthesized through a series of reactions starting from 3-aminophenol, involving acetylation, methylation, and Fries rearrangement . Similarly, 2-Cyclopropyl-1-(4'-chloro)acetophenone was synthesized from 4-chlorobenzaldehyde and allyl chloride using Grignard reaction, oxidation, and Simmons-Smith reaction . These methods highlight the versatility of synthetic approaches that could be applied to the synthesis of 2-(4-Cyanophenyl)acetophenone.
Molecular Structure Analysis
The molecular structure of acetophenone derivatives can be determined using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the molecular structure of a novel thiophene-containing compound was optimized and determined by X-ray crystallography, and its spectroscopic properties were calculated using DFT methods . These techniques could similarly be used to analyze the molecular structure of 2-(4-Cyanophenyl)acetophenone.
Chemical Reactions Analysis
Acetophenone derivatives can undergo a range of chemical reactions. The papers describe reactions such as nucleophile-induced cyclization of diazoacetophenone derivatives and the synthesis of cyclopalladated acetylhydrazones . These reactions demonstrate the reactivity of the acetophenone moiety and suggest potential chemical transformations that 2-(4-Cyanophenyl)acetophenone could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetophenone derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring can affect the compound's solubility, melting point, and reactivity. The papers discuss the isolation and purification of various acetophenones, indicating their stability and the potential for high purity . Additionally, the cytotoxicity assay of a thiophene-containing acetophenone derivative suggests that these compounds can have biological activity, which may also be relevant for 2-(4-Cyanophenyl)acetophenone .
科学的研究の応用
1. Catalyst-Free α-Bromination of Acetophenones
- Application Summary: This research introduces a convenient and catalyst-free method for the α-bromination of acetophenones .
- Methods of Application: The method uses NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .
- Results: Various optimization studies were carried out to achieve good yield with high current efficiency .
2. Application in Heterocyclic Compounds Synthesis
- Application Summary: Acetophenone has been utilized in the synthesis of many heterocyclic compounds . It is an ideal synthon for multicomponent reactions including the three- and four-component reactions .
- Methods of Application: Acetophenone is used as a starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions .
- Results: The biological activities of some compounds were studied .
3. Application in Experimental Teaching
- Application Summary: The α-bromination reaction on acetophenone derivatives is used in experimental teaching .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not provided in the source .
4. Synthesis of Heterocyclic Compounds
- Application Summary: Acetophenone and its derivatives are used in the synthesis of various heterocyclic compounds, including fused and five-, six-, seven-membered rings via multicomponent reactions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The biological activities of some compounds were studied .
5. Commercial Availability
- Application Summary: 2-(4-Cyanophenyl)acetophenone is commercially available and can be used in various chemical reactions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not provided in the source .
6. Experimental Teaching
- Application Summary: The α-bromination reaction on acetophenone derivatives is used in experimental teaching .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not provided in the source .
4. Synthesis of Heterocyclic Compounds
- Application Summary: Acetophenone and its derivatives are used in the synthesis of various heterocyclic compounds, including fused and five-, six-, seven-membered rings via multicomponent reactions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The biological activities of some compounds were studied .
5. Commercial Availability
- Application Summary: 2-(4-Cyanophenyl)acetophenone is commercially available and can be used in various chemical reactions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not provided in the source .
6. Experimental Teaching
- Application Summary: The α-bromination reaction on acetophenone derivatives is used in experimental teaching .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not provided in the source .
Safety And Hazards
While specific safety and hazard information for “2-(4-Cyanophenyl)acetophenone” was not found, it’s important to handle similar chemical compounds with care. For instance, acetophenone should be handled with protective gloves and eye/face protection. It should be kept away from heat/sparks/open flames/hot surfaces .
将来の方向性
特性
IUPAC Name |
4-phenacylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-13-8-6-12(7-9-13)10-15(17)14-4-2-1-3-5-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGUYVCQKRLJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295564 | |
| Record name | 4-(2-oxo-2-phenylethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)acetophenone | |
CAS RN |
59824-23-6 | |
| Record name | 59824-23-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-oxo-2-phenylethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

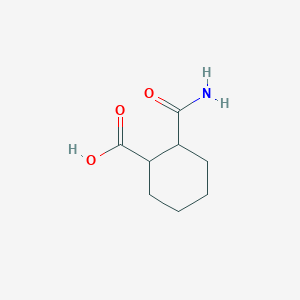
![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)
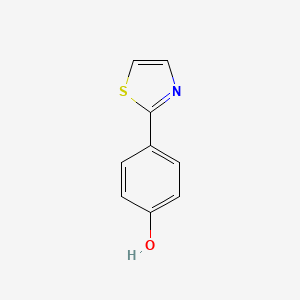
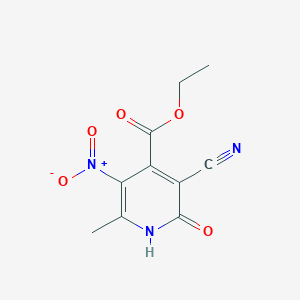
![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)
